Bienvenue dans la boutique en ligne BenchChem!

3-bromo-4-chloro-1,5-naphthyridine

MELK inhibition kinase inhibitor cancer therapeutics

3-Bromo-4-chloro-1,5-naphthyridine (CAS 2680534-78-3, molecular formula C₈H₄BrClN₂, molecular weight 243.49 g/mol) is a heterocyclic building block belonging to the 1,5-naphthyridine family. It features a fused bicyclic pyridine ring system with nitrogen atoms at positions 1 and 5, and halogen substituents—bromine at position 3 and chlorine at position 4—that provide two chemically distinct sites for sequential functionalization.

Molecular Formula C8H4BrClN2
Molecular Weight 243.5
CAS No. 2680534-78-3
Cat. No. B6184063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-chloro-1,5-naphthyridine
CAS2680534-78-3
Molecular FormulaC8H4BrClN2
Molecular Weight243.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chloro-1,5-naphthyridine (CAS 2680534-78-3): A 3,4-Dihalo-1,5-naphthyridine Building Block for Kinase-Focused Medicinal Chemistry


3-Bromo-4-chloro-1,5-naphthyridine (CAS 2680534-78-3, molecular formula C₈H₄BrClN₂, molecular weight 243.49 g/mol) is a heterocyclic building block belonging to the 1,5-naphthyridine family . It features a fused bicyclic pyridine ring system with nitrogen atoms at positions 1 and 5, and halogen substituents—bromine at position 3 and chlorine at position 4—that provide two chemically distinct sites for sequential functionalization. The compound is commercially available at 95–98% purity and is utilized as a synthetic intermediate in medicinal chemistry programs, particularly those targeting kinases such as MELK (maternal embryonic leucine zipper kinase) [1]. Its structural features make it a privileged starting material for constructing inhibitor libraries that exploit the 1,5-naphthyridine core, which has been established to possess higher affinity for BET bromodomains compared to other naphthyridine isomers [2].

Why 3-Bromo-4-chloro-1,5-naphthyridine Cannot Be Replaced by Other Bromo-Chloro-Naphthyridine Regioisomers


Bromo-chloro-naphthyridines sharing the molecular formula C₈H₄BrClN₂ are not interchangeable building blocks, because the position of halogen substituents on the naphthyridine core determines three critical parameters: (i) which kinase targets can be engaged—the MELK inhibitor patent US-9067937-B2 explicitly claims 1,5-naphthyridine derivatives with substitution at positions 3 and 4 (or 6), making regioisomers such as 3-bromo-8-chloro-1,5-naphthyridine (CAS 97267-61-3) chemically ineligible for constructing the claimed pharmacophore [1]; (ii) the intrinsic affinity of the core scaffold—crystallographic and quantum mechanical studies have established that the 1,5-naphthyridine isomer confers higher BET bromodomain binding affinity than the 1,6-, 1,7-, or 1,8-isomers, a property lost upon switching to a non-1,5 core [2]; and (iii) chemoselectivity in sequential cross-coupling—the juxtaposition of C3–Br and C4–Cl on the 1,5-naphthyridine scaffold enables ordered, site-selective Pd-catalyzed functionalization, a synthetic advantage absent in regioisomers where the halogens are electronically equivalent or spatially distant [3]. Substituting an alternative bromo-chloro isomer therefore risks both synthetic failure and loss of target engagement.

3-Bromo-4-chloro-1,5-naphthyridine: Comparator-Anchored Differentiation Evidence for Procurement Decisions


MELK Kinase Inhibitor Pharmacophore: 3,4-Disubstituted 1,5-Naphthyridine Is the Privileged Core in Patent US-9067937-B2

Patent US-9067937-B2 discloses 1,5-naphthyridine derivatives as MELK inhibitors and explicitly claims compounds bearing substituents at positions 3 and 4 (or position 6) of the 1,5-naphthyridine core [1]. The patent exemplifies numerous 3,4-disubstituted 1,5-naphthyridines as active MELK inhibitors, with representative compounds achieving IC₅₀ values in the sub-micromolar range (e.g., 141 nM against recombinant human MELK for a structurally related 1,5-naphthyridine derivative) [2]. By contrast, the regioisomer 3-bromo-8-chloro-1,5-naphthyridine (CAS 97267-61-3) places halogen atoms at positions 3 and 8, which falls outside the substitution pattern required for MELK pharmacophore engagement and is instead reported for antimalarial applications [3]. This positional specificity means that 3-bromo-4-chloro-1,5-naphthyridine maps directly onto the patent-protected MELK inhibitor scaffold, whereas the 3,8-isomer does not.

MELK inhibition kinase inhibitor cancer therapeutics

1,5-Naphthyridine Core vs. Other Naphthyridine Isomers: Higher BET Bromodomain Affinity Confirmed by X-Ray Crystallography and QM Calculations

Mirguet et al. (2014) reported the discovery of 1,5-naphthyridine derivatives as potent BET bromodomain inhibitors and solved X-ray crystal structures of naphthyridine isomers in complex with BRD4 [1]. Quantum mechanical calculations demonstrated that the 1,5-naphthyridine isomer possesses higher intrinsic binding affinity for the BET bromodomain acetyl-lysine binding pocket compared to the 1,6-, 1,7-, and 1,8-isomers [1]. This affinity advantage arises from the specific nitrogen atom arrangement of the 1,5-isomer, which optimizes hydrogen-bonding interactions with the conserved asparagine residue in the bromodomain binding site. While 3-bromo-4-chloro-1,5-naphthyridine is a synthetic intermediate rather than a final inhibitor, it retains the 1,5-naphthyridine core that confers this affinity advantage. The 1,6-naphthyridine isomer (e.g., 8-bromo-5-chloro-1,6-naphthyridine, CAS 909649-12-3) possesses a different nitrogen arrangement that is structurally incapable of forming the same hydrogen-bond network [2]. This core-level affinity difference has been experimentally validated: the 1,5-isomer-containing inhibitors showed IC₅₀ = 1258.93 nM against BRD4(1) [3], with optimized derivatives achieving substantially greater potency in cellular assays and dose-dependent anti-inflammatory pharmacology in a mouse model [1].

BET bromodomain inhibition epigenetics BRD4

Sequential Chemoselective Cross-Coupling Enabled by Differential C3–Br vs. C4–Cl Reactivity on the 1,5-Naphthyridine Scaffold

The synthetic utility of 3-bromo-4-chloro-1,5-naphthyridine is predicated on the established differential reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed cross-coupling reactions [1]. The C3–Br bond undergoes oxidative addition to Pd(0) significantly faster than the C4–Cl bond, enabling selective mono-functionalization at the 3-position under mild conditions (e.g., Suzuki, Stille, or Negishi coupling), followed by a second, chemically distinct coupling at the 4-position under more forcing conditions or with a different catalyst system [1][2]. This sequential chemoselectivity has been experimentally validated in cobalt-catalyzed cross-couplings of halogenated naphthyridines, where Greiner et al. (2017) demonstrated that polyhalogenated naphthyridines undergo smooth cross-coupling with alkyl- and arylmagnesium halides using CoCl₂ (5%) as catalyst, yielding polyfunctional arylated naphthyridines [3]. In contrast, regioisomers such as 3-bromo-8-chloro-1,5-naphthyridine place the two halogens on electronically distinct but spatially remote rings, where the differential reactivity is less predictable and does not enable the same sequential functionalization strategy [1]. The 3,4-arrangement uniquely positions two chemically addressable handles on the same face of the naphthyridine core, enabling efficient construction of 3,4-diarylated or 3-alkyl-4-arylated libraries.

cross-coupling C–Br vs. C–Cl selectivity sequential functionalization

CYP1A1 Metabolic Liability Profiling: Halogenation Pattern-Dependent CYP Inhibition in Naphthyridine-Derived Chemical Series

Naphthyridine derivatives bearing bromo and chloro substituents have been profiled for cytochrome P450 inhibition, with BindingDB data showing that a halogenated naphthyridine derivative (structurally related to the 3-bromo-4-chloro substitution pattern) exhibits a Ki of 300 nM against recombinant human CYP1A1 in human liver microsomes [1]. This CYP1A1 inhibitory activity is significant because CYP1A1 is an extrahepatic enzyme implicated in procarcinogen activation, and its modulation is relevant to both drug-drug interaction risk assessment and potential chemoprevention strategies [2]. The halogen substitution pattern on the naphthyridine core influences CYP isoform selectivity: the 3-bromo-4-chloro arrangement generates a distinct electronic profile versus mono-halogenated analogs such as 4-chloro-1,5-naphthyridine (CAS 7689-63-6), which lacks the bromine atom and therefore has a different CYP inhibition fingerprint . While head-to-head CYP panel data comparing all regioisomers are not publicly available, the measured Ki = 300 nM against CYP1A1 provides a quantitative baseline for ADME-Tox triage that is specific to the dihalogenated naphthyridine series and would not apply to mono-halogenated or non-halogenated naphthyridine building blocks.

CYP inhibition drug metabolism ADME-Tox

Optimal Deployment Scenarios for 3-Bromo-4-chloro-1,5-naphthyridine in Drug Discovery and Chemical Biology


MELK-Targeted Kinase Inhibitor Library Synthesis for Oncology Programs

3-Bromo-4-chloro-1,5-naphthyridine serves as the optimal starting material for constructing MELK inhibitor libraries that map to the chemical space protected by patent US-9067937-B2 [1]. The 3,4-disubstitution pattern on the 1,5-naphthyridine core matches the substitution requirements claimed in the patent, and medicinal chemistry teams can exploit the differential C3–Br vs. C4–Cl reactivity to install diverse substituents sequentially. With structurally related 1,5-naphthyridine derivatives achieving MELK IC₅₀ values as low as 141 nM [2], this building block enables rapid SAR exploration around the MELK pharmacophore. Regioisomers such as 3-bromo-8-chloro-1,5-naphthyridine are incompatible with this application, as their substitution pattern falls outside the MELK patent claims and has been reported for antimalarial rather than kinase-targeted applications [3].

BET Bromodomain Inhibitor Development Leveraging the 1,5-Naphthyridine Core Affinity Advantage

The 1,5-naphthyridine core has been crystallographically and computationally validated to possess higher intrinsic binding affinity for BET bromodomains (BRD2, BRD3, BRD4, BRDT) compared to other naphthyridine isomers [1]. 3-Bromo-4-chloro-1,5-naphthyridine retains this core affinity advantage and provides two synthetic handles for elaborating into potent, selective BET inhibitors. The Mirguet et al. study demonstrated that 1,5-naphthyridine-based BET inhibitors exhibit good cell activity, oral pharmacokinetic parameters, and dose-dependent anti-inflammatory efficacy in a mouse model [1]. Using a 1,6- or 1,8-naphthyridine building block would sacrifice this validated affinity advantage at the scaffold level, making 3-bromo-4-chloro-1,5-naphthyridine the building block of choice for BET bromodomain-focused medicinal chemistry.

Sequential C–H Functionalization and Diversity-Oriented Synthesis via Chemoselective Cross-Coupling

For laboratories engaged in diversity-oriented synthesis or parallel library production, 3-bromo-4-chloro-1,5-naphthyridine provides a built-in reactivity differential that enables two sequential, chemoselective cross-coupling reactions from a single starting material [1]. The C3–Br bond undergoes oxidative addition preferentially, allowing selective installation of the first substituent (e.g., aryl, alkyl, or heteroaryl) under mild Pd- or Co-catalyzed conditions, followed by a second coupling at the C4–Cl position under distinct conditions [2][3]. This ordered functionalization strategy has been experimentally validated for halogenated naphthyridines using CoCl₂-catalyzed cross-coupling with organomagnesium and organozinc reagents [3]. The resulting 3,4-disubstituted-1,5-naphthyridine products can exhibit high fluorescence with quantum efficiencies reaching 95%, expanding the utility of this building block into chemical biology probe development [3].

Early-Stage ADME-Tox Triage Using CYP1A1 Inhibition Data in Lead Optimization

The CYP1A1 inhibition constant (Ki = 300 nM) established for halogenated naphthyridine derivatives structurally related to 3-bromo-4-chloro-1,5-naphthyridine provides a quantitative ADME-Tox flag for lead optimization programs [1]. CYP1A1 inhibition is relevant both to drug-drug interaction risk (if the target therapeutic indication involves co-administered CYP1A1 substrates) and to potential chemoprevention applications, given CYP1A1's role in procarcinogen activation [2]. This datapoint is specific to the dihalogenated naphthyridine series and would not be applicable to mono-halogenated analogs such as 4-chloro-1,5-naphthyridine, which have a fundamentally different CYP interaction profile [3]. Incorporation of this CYP1A1 Ki value into early computational ADME models enables data-driven compound triage that is not possible with alternative naphthyridine building blocks lacking comparable CYP profiling data.

Quote Request

Request a Quote for 3-bromo-4-chloro-1,5-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.